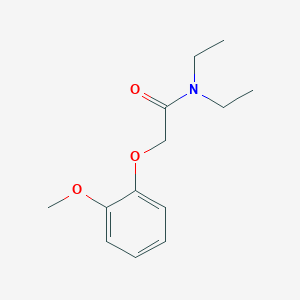
N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea, also known as FMBU, is a chemical compound that has been widely studied for its potential applications in the field of medicine. FMBU is a urea derivative that has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In
科学研究应用
N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties in various in vitro and in vivo studies. N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and reduce oxidative stress in cells. In addition, N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea has been found to induce apoptosis and inhibit cell proliferation in cancer cells, making it a potential candidate for cancer therapy.
作用机制
The exact mechanism of action of N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea has been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in inflammation and cancer. It has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea has been found to exhibit various biochemical and physiological effects in cells and animals. In vitro studies have shown that N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea has been found to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis. In animal studies, N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea has been found to reduce inflammation and oxidative stress in various tissues, including the liver, kidney, and brain.
实验室实验的优点和局限性
N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea has some limitations, such as its low stability in acidic conditions and its susceptibility to hydrolysis. In addition, N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea has a relatively low potency compared to other anti-inflammatory and anti-cancer agents, which may limit its potential applications in the clinic.
未来方向
There are several future directions for research on N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea. One area of interest is the development of more potent derivatives of N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea that exhibit improved anti-inflammatory and anti-cancer properties. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea in animals and humans. In addition, the potential applications of N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea in other diseases, such as neurodegenerative diseases and cardiovascular diseases, should be explored. Finally, the mechanisms of action of N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea should be further elucidated to better understand its biological effects.
合成方法
The synthesis of N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea involves the reaction of 2-methyl-1,3-benzothiazol-6-amine and 2-furylacetic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and urea to obtain N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea. The yield of N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea can be improved by using different solvents and optimizing the reaction conditions.
属性
IUPAC Name |
1-(furan-2-ylmethyl)-3-(2-methyl-1,3-benzothiazol-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-9-16-12-5-4-10(7-13(12)20-9)17-14(18)15-8-11-3-2-6-19-11/h2-7H,8H2,1H3,(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCGLNSUYNTNGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5773360.png)
![N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide](/img/structure/B5773362.png)



![3-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5773410.png)

![2-chloro-N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]benzamide](/img/structure/B5773434.png)
![methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate](/img/structure/B5773438.png)


![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide](/img/structure/B5773457.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5773461.png)
![N-[(cyclohexylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B5773463.png)